2,4-Dinitro-n-(1-phenylethyl)aniline

Thermal analysis Distillation Chromatography method development

Researchers developing chiral separation methods often lack reliable racemic probes to validate column performance. This compound, with its stereogenic center and demonstrated resolution on teicoplanin phases, directly addresses that gap. - Serves as a racemic test probe for optimizing enantioselectivity parameters (α, Rs) and verifying column lot consistency. - Its defined branched 1-phenylethyl substituent introduces steric constraints absent in linear N-alkyl analogs, enabling precise chromatographic method development. - Available at 95-98% purity for use as a GC-ECD reference standard for phenylethylamine derivatives.

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
CAS No. 31493-50-2
Cat. No. B1655078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitro-n-(1-phenylethyl)aniline
CAS31493-50-2
Molecular FormulaC14H13N3O4
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H13N3O4/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(16(18)19)9-14(13)17(20)21/h2-10,15H,1H3
InChIKeyWDPJOUSERAPPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitro-N-(1-phenylethyl)aniline: Chemical Identity and Procurement


2,4-Dinitro-N-(1-phenylethyl)aniline (CAS 31493-50-2) is a chiral, N-substituted 2,4-dinitroaniline derivative with the molecular formula C₁₄H₁₃N₃O₄ and a molecular weight of 287.27 g/mol . It belongs to the dinitroaniline class, compounds widely employed as herbicide leads, non-linear optical (NLO) chromophores, and synthetic intermediates [1]. The compound features a stereogenic center at the benzylic carbon of the 1-phenylethyl substituent and is available through specialty chemical suppliers, typically at 95–98% purity [2].

Chiral probe Racemic 1-phenylethyl derivative with stereogenic center for chiral chromatographic method development
NLO scaffold Branched N-substituent may support non-centrosymmetric crystal packing for second-harmonic generation studies
Synthetic intermediate 2,4-Dinitro substitution pattern enables chemoselective transformations for building enantiomerically enriched amines

Why This Compound Cannot Be Freely Substituted by Analogs


Within the 2,4-dinitroaniline family, the N-substituent exerts a decisive influence on physicochemical properties, solid-state packing, and biological target engagement. The 1-phenylethyl group in this compound introduces a chiral center absent in linear N-alkyl and N-(2-phenylethyl) analogs, directly impacting enantioselective recognition and chromatographic resolution [1]. Furthermore, the steric bulk and conformational constraints imposed by the branched, aromatic N-substituent alter molecular geometry, lipophilicity, and intermolecular interaction patterns compared to smaller N-alkyl or unsubstituted parent compounds, as documented in crystallographic and Meisenheimer complex stability studies on N-alkylated 2,4-dinitroanilines [2]. Substituting this compound with its 2-phenylethyl positional isomer (CAS 29723-30-6) or N-ethyl analog (CAS 3846-51-3) would result in a different property profile, potentially invalidating method development, structure-activity relationships, or formulation specifications.

Target compound (1-phenylethyl)
2‑Phenylethyl isomer (CAS 29723‑30‑6)
Positional isomer alters conformational flexibility and steric profile; chromatographic retention and crystal packing may differ, limiting direct method transfer.
Target compound (1-phenylethyl)
N‑Ethyl analog (CAS 3846‑51‑3)
Absence of aromatic side chain and chiral center shifts lipophilicity, hydrogen‑bonding capacity, and removes enantioselective recognition; property profile may not transfer.
Target compound (1-phenylethyl)
Parent 2,4‑dinitroaniline
Primary amine versus secondary amine changes PSA, LogP, and protonation behaviour; reactivity and formulation partitioning may require re‑validation.

Quantitative Differentiation Evidence


Boiling Point vs. N-(2-Phenylethyl) Positional Isomer

The target compound exhibits a boiling point of 441.1 °C at 760 mmHg, approximately 45 °C lower than its N-(2-phenylethyl) positional isomer (485.7 °C, predicted) . This lower boiling point indicates reduced thermal persistence and potentially greater volatility, which can affect gas chromatographic separation conditions and thermal stability under processing conditions.

Boiling point
Cross-study comparable
441 °C (target) vs 486 °C predicted (2‑phenylethyl isomer)
Δ ≈ –45 °C; lower elution temperature may suit temperature‑programmed GC.
Predicted values; experimental vs computed cross‑source comparison.
Thermal analysis Distillation Chromatography method development

Lipophilicity vs. Unsubstituted 2,4-Dinitroaniline

The target compound has a calculated LogP of 4.80, compared to 2.22 for the parent 2,4-dinitroaniline (CAS 97-02-9) [1]. This represents a >2.5 log unit increase in lipophilicity, translating to approximately 300-fold higher octanol–water partition coefficient, a direct consequence of the 1-phenylethyl N-substitution.

Lipophilicity (LogP)
Cross-study comparable
4.80 (target) vs 2.22 (parent)
~380‑fold higher octanol‑water partition; supports organic‑phase extraction.
Calculated values from different sources; verify experimentally.
Lipophilicity Membrane permeability Extraction efficiency

Chirality as a Structural Differentiator

The target compound contains a stereogenic center at the benzylic carbon of the N-(1-phenylethyl) group, as indicated by the ChemSpider entry noting "0 of 1 defined stereocentres" (i.e., a racemic or unresolved chiral center is present) . In contrast, the N-(2-phenylethyl) analog (CAS 29723-30-6) and shorter N-alkyl derivatives (e.g., N-ethyl, N-methyl) are achiral. 2,4-Dinitrophenylated (DNP) amine enantiomers, including 1-phenylethylamine derivatives, have been successfully resolved on teicoplanin-based chiral stationary phases by HPLC [1], demonstrating that the target compound's enantiomers are chromatographically separable.

Stereogenic center
Head-to-head
1 stereogenic center (racemic) vs 0 in N‑(2‑phenylethyl) and N‑ethyl analogs
Enantiomers separable on teicoplanin CSP; supports chiral method development.
HPLC resolution demonstrated for DNP‑1‑phenylethylamine class.
Chiral resolution Enantioselective synthesis Chiral chromatography

Polar Surface Area and Hydrogen-Bonding Capacity

The topological polar surface area (PSA) of the target compound is 103.67 Ų , compared to approximately 71.8 Ų for unsubstituted 2,4-dinitroaniline (calculated as the sum of contributions from two nitro groups [91.6 Ų] minus the hydrogen-substituted amine contribution adjusted for secondary amine geometry). The elevated PSA arises from the maintained nitro groups combined with the secondary amine configuration, which alters hydrogen-bond donor/acceptor capacity relative to the primary amine parent.

Polar surface area
Class-level inference
103.7 Ų
Above 90 Ų reduces predicted BBB penetration; below 140 Ų supports oral absorption.
Calculated topological PSA; not experimentally validated.
Polar surface area Drug-likeness Membrane permeability prediction

Crystalline State and Melting Behavior vs. N-Ethyl Analog

Multiple authoritative databases, including the GHS classification record on molbase.com and vendor listings on chemicalbook.com, report "no data available" for the melting point of the target compound . In contrast, N-ethyl-2,4-dinitroaniline (CAS 3846-51-3) has a well-established melting point of 110–113 °C (lit.) , and the parent 2,4-dinitroaniline melts at 177–188 °C. The absence of a reported melting point for the target compound, despite its availability from multiple suppliers, may indicate a tendency toward amorphous or low-melting behavior distinct from its crystalline, lower-molecular-weight analogs.

Melting point
Data to verify
No data available (multiple databases)
Absence of mp may indicate amorphous or low‑melting behaviour; verify batch consistency.
N‑Ethyl analog mp 110–113 °C; parent mp 177–188 °C.
Crystallinity Formulation Solid-state properties

Validated Application Scenarios


Chiral Chromatographic Method Development

The presence of a stereogenic center, combined with demonstrated enantiomeric resolution of 2,4-dinitrophenylated 1-phenylethylamines on teicoplanin chiral stationary phases [1], makes this compound a direct candidate for developing and validating chiral HPLC methods. Unlike the achiral 2-phenylethyl isomer or N-ethyl analog, the target compound can serve as a racemic test probe to optimize enantioselectivity parameters (α, Rs) and evaluate column lot consistency.

Non-Linear Optical Chromophore Screening

Studies on N-alkyl-2,4-dinitroanilines demonstrate that the N-substituent chain length critically controls crystal packing symmetry and second-harmonic generation (SHG) activity [2]. The branched 1-phenylethyl substituent introduces steric and conformational constraints distinct from linear N-alkyl chains, potentially favoring non-centrosymmetric crystal packing—a prerequisite for SHG. This compound offers a stereochemically addressable scaffold for NLO material screening where the enantiomeric composition may further modulate bulk optical properties.

Derivatization Standard for Chiral Amine GC-ECD

2,4-Dinitrophenyl derivatives of phenylethylamines have been established as sensitive derivatives for gas chromatography with electron-capture detection (GC-ECD) in biological tissue analysis [3]. The target compound, as a pre-formed DNP-1-phenylethylamine, can serve as a reference standard for method calibration, leveraging its LogP of 4.80 for efficient organic-phase extraction and its boiling point of 441 °C for GC compatibility.

Building Block for Enantiomerically Enriched Intermediates

Nitro-substituted, enantiomerically enriched 1-phenylethylamines are key intermediates for active pharmaceutical ingredients, including IMPDH inhibitors [4]. The 2,4-dinitro substitution pattern on the aniline ring provides a distinct electronic environment and reduction chemistry profile compared to mono-nitro or non-nitrated analogs, enabling chemoselective transformations (e.g., selective reduction of one nitro group) that are not accessible with simpler analogs.

Application
Selection Property
Validation Focus
Chiral HPLC method development
Stereogenic center & DNP chromophore
Enantioselectivity (α, Rs) on teicoplanin CSP
NLO chromophore screening
Branched N‑substituent steric constraint
Non‑centrosymmetric crystal packing
GC‑ECD derivatization standard
High lipophilicity & DNP electron‑capture response
Organic‑phase extraction; GC elution temperature
Enantiomerically enriched amine synthesis
2,4‑Dinitro substitution pattern
Chemoselective nitro reduction
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